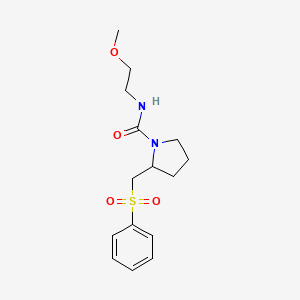
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. This interaction is essential for the regulation of the tumor suppressor protein p53, which is commonly mutated in various types of cancer. The inhibition of this interaction by MI-773 has been shown to restore p53 function and induce apoptosis in cancer cells.
Scientific Research Applications
Polymer Synthesis and Characterization
The compound has been utilized in the synthesis of new classes of optically active polyamides (PAs) with pendant groups like 4-nitro-1,3-dioxoisoindolin-2-yl. These polyamides show good solubility in polar organic solvents and have been characterized using various techniques including FT-IR spectroscopy and thermogravimetric analysis, highlighting their potential application in material sciences (Faghihi et al., 2010).
Antimicrobial Properties
Derivatives of the compound have shown promising antibacterial activities. For instance, compounds synthesized with aromatic aldehydes and phenyl hydrazine exhibited significant antimicrobial properties. This suggests the compound's potential as a precursor in the synthesis of new antimicrobials (Patel & Dhameliya, 2010).
Corrosion Inhibition
Compounds synthesized from N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated as corrosion inhibitors for mild steel in acidic media. This application is crucial for industries where steel is a primary construction material and corrosion can lead to significant economic losses and safety hazards (Aouine et al., 2011).
Structural Analysis
The compound has been a subject in crystallography to determine the crystal structure and analyze intermolecular interactions. This kind of research is foundational for understanding the material properties and can pave the way for the design of new materials with desired properties (Bülbül et al., 2015).
Anticancer Potential
Derivatives of this compound have been synthesized and tested for anticancer activity. Certain derivatives have shown inhibitory effects on human cancer cell lines, indicating the potential use of these compounds in cancer treatment (Ravichandiran et al., 2019).
Antiepileptic Activity
The compound has been used in the synthesis of derivatives that were evaluated for antiepileptic activity. The results indicated that certain synthesized compounds could serve as potential leads in the development of new antiepileptic drugs (Asadollahi et al., 2019).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-24(11-9-13)30(28,29)16-5-2-14(3-6-16)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12-13H,8-11H2,1H3,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOKZNBEFOKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)
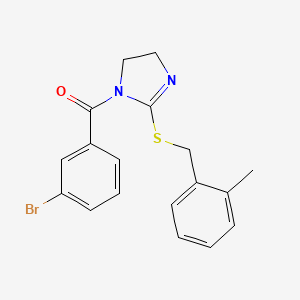
![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)
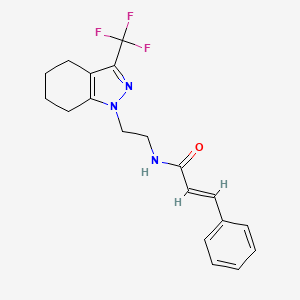
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)
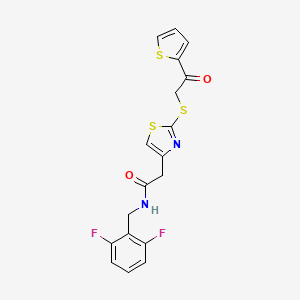
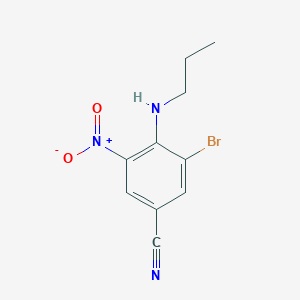
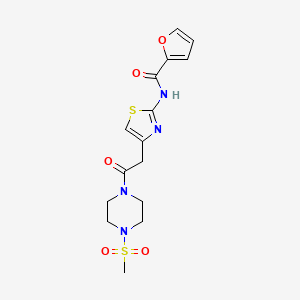
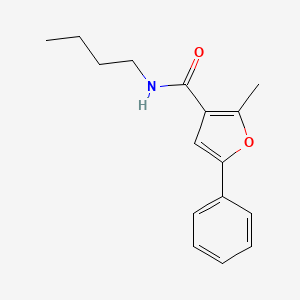

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
